AF430 tetrazine excitation and emission spectra
AF430 tetrazine excitation and emission spectra
An In-Depth Technical Guide to AF430 Tetrazine: Properties, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of AF430 Tetrazine, a fluorescent probe uniquely suited for bioorthogonal labeling and advanced imaging applications. We delve into its core photophysical properties, the principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction it employs, and provide detailed, field-proven protocols for its application in cellular imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry for precise and efficient biomolecular labeling.
Introduction: The Power of Bioorthogonal Chemistry
The ability to study biomolecules in their native environment is a cornerstone of modern biological research. Bioorthogonal chemistry, a term for reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field.[1] Among the most powerful tools in the bioorthogonal toolkit is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO).[2][3] This reaction is prized for its exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without the need for a catalyst.[3][4]
AF430 Tetrazine is a fluorescent probe that couples the bright and photostable AF430 fluorophore with a reactive tetrazine moiety. This combination allows for the targeted labeling of TCO-modified biomolecules, enabling a wide range of applications in imaging and diagnostics.[5][6]
Core Properties of AF430 Tetrazine
A thorough understanding of the physicochemical properties of a fluorescent probe is critical for successful experimental design. AF430 Tetrazine is a derivative of the yellow fluorescent dye AF430, offering a unique spectral profile.[5][7]
Spectral Characteristics
The defining features of any fluorophore are its excitation and emission spectra. AF430 is notable as one of the few dyes that absorb efficiently in the violet-blue region of the spectrum.[8]
This places its emission squarely in the green-yellow region of the visible spectrum, making it compatible with common filter sets in microscopy and flow cytometry.
Quantitative Photophysical Data
The performance of a fluorophore is quantified by several key parameters.
| Property | Value | Source |
| Excitation Maximum | ~430 nm | [8][9] |
| Emission Maximum | ~542 nm | [5][8] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [8] |
| Molecular Weight | 724.79 g/mol | [8] |
The Molar Extinction Coefficient is a measure of how strongly the dye absorbs light at its excitation maximum. A higher value indicates a brighter dye.
Stability and Solubility
The practical utility of AF430 Tetrazine is enhanced by its excellent stability and solubility.
-
pH Stability: The fluorescence of the AF430 core is stable over a broad pH range, from 4 to 10.[8][10][11] This is a crucial feature for experiments in varying biological compartments or buffer systems.
-
Solubility: AF430 Tetrazine exhibits good solubility in water, as well as common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[8] This versatility allows for flexibility in stock solution preparation and reaction conditions.
-
Storage: For long-term viability, the compound should be stored at -20°C in the dark and desiccated.[8] It is stable for up to 24 months under these conditions. For short-term transport, it can be kept at room temperature for up to three weeks.[8]
The Chemistry: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The functionality of AF430 Tetrazine is driven by the iEDDA reaction, a powerful bioorthogonal ligation.[2] This reaction involves the cycloaddition of an electron-poor diene (the tetrazine) with an electron-rich dienophile (the TCO).[3][4]
Mechanism of Action
The reaction proceeds rapidly and irreversibly, forming a stable covalent bond and releasing nitrogen gas as the sole byproduct.[4] This clean reaction profile is a significant advantage in complex biological media.
Caption: The iEDDA reaction between AF430 Tetrazine and a TCO-modified biomolecule.
Causality of Experimental Choice: Why iEDDA?
The selection of the tetrazine-TCO ligation for bioorthogonal applications is deliberate and based on several key advantages:
-
Kinetics: The reaction is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][4] This allows for efficient labeling even at the low concentrations typical of biological systems.
-
Selectivity: Tetrazines and TCOs are highly selective for each other and do not cross-react with native functional groups found in cells, such as amines or thiols.[4]
-
Biocompatibility: The reaction does not require cytotoxic catalysts like copper, which is a significant advantage for live-cell imaging over other "click chemistry" methods.[8]
Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust starting point for your experiments.
Preparation of AF430 Tetrazine Stock Solution
Proper preparation of the stock solution is critical for reproducibility.
-
Warm the Vial: Before opening, allow the vial of AF430 Tetrazine to warm to room temperature to prevent condensation of moisture onto the compound.
-
Solubilization: Add a small volume of high-quality, anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-10 mM). Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.
Protocol for Live-Cell Labeling and Microscopy
This protocol outlines the labeling of cell-surface proteins on live cells that have been metabolically or genetically engineered to express a TCO-containing moiety.
Caption: Workflow for live-cell labeling with AF430 Tetrazine.
Methodology:
-
Cell Preparation: Culture your cells of interest, which have been modified to express TCO groups, on a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
Prepare Working Solution: Dilute the AF430 Tetrazine stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM. The optimal concentration should be empirically determined.
-
Cell Washing: Gently wash the cells twice with warm, serum-free medium or PBS to remove any residual serum components that could interfere with labeling.
-
Incubation: Add the AF430 Tetrazine working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[12][13]
-
Final Washes: Wash the cells three times with the culture medium (with serum) or PBS to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with filters appropriate for AF430 (e.g., a DAPI/FITC/TRITC filter set, using the FITC channel for emission).
Self-Validation: Include a negative control of cells that do not express the TCO moiety. These cells should exhibit minimal fluorescence after undergoing the same labeling protocol, confirming the specificity of the tetrazine-TCO reaction.
Protocol for Fixed-Cell Intracellular Labeling
This protocol is for labeling intracellular targets in fixed and permeabilized cells.
Methodology:
-
Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[12]
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the dye to access intracellular targets.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Labeling: Incubate the cells with the TCO-reactive partner first (e.g., a TCO-modified antibody) according to the manufacturer's protocol. After washing, incubate with 1-10 µM AF430 Tetrazine in PBS for 1 hour at room temperature, protected from light.[12]
-
Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image as described for live-cell microscopy.
Causality Behind Choices: PFA is chosen as a fixative because it preserves cellular morphology well. Triton X-100 is a non-ionic detergent effective at permeabilizing cell membranes without completely destroying their structure.
Conclusion and Future Directions
AF430 Tetrazine is a robust and versatile tool for bioorthogonal chemistry. Its unique spectral properties, combined with the rapid and specific kinetics of the iEDDA reaction, make it an excellent choice for a variety of applications in cell biology and drug development. The protocols provided herein offer a solid foundation for researchers to begin exploring the capabilities of this powerful probe. Future advancements may focus on developing tetrazine-based probes with even greater quantum yields or incorporating them into more complex, multi-color imaging paradigms.
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